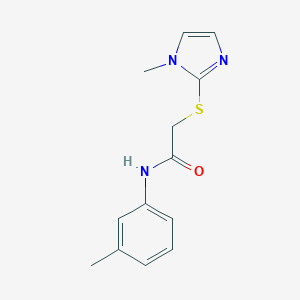
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMQX and is a potent antagonist of glutamate receptors. In
Mécanisme D'action
DMQX is a potent antagonist of glutamate receptors, specifically the AMPA subtype of glutamate receptors. Glutamate receptors are ionotropic receptors that are activated by the binding of glutamate. Activation of glutamate receptors leads to the influx of calcium ions into the cell, which triggers a variety of downstream signaling pathways. DMQX blocks the binding of glutamate to AMPA receptors, which prevents the influx of calcium ions into the cell and inhibits downstream signaling pathways.
Biochemical and Physiological Effects:
DMQX has a variety of biochemical and physiological effects. As a potent antagonist of glutamate receptors, DMQX can block glutamate signaling in experimental models. This makes DMQX a valuable tool for studying the role of glutamate signaling in various physiological processes. Additionally, DMQX has been shown to have neuroprotective effects in experimental models of stroke and traumatic brain injury. This suggests that DMQX may have potential therapeutic applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of DMQX is its potency as an antagonist of glutamate receptors. This makes DMQX a valuable tool for studying the role of glutamate signaling in various physiological processes. Additionally, DMQX has been shown to have neuroprotective effects in experimental models of stroke and traumatic brain injury. However, there are also limitations to the use of DMQX in lab experiments. One limitation is the potential for off-target effects, as DMQX may interact with other receptors in addition to glutamate receptors. Additionally, DMQX may have different effects in different experimental models, which can make it difficult to interpret results.
Orientations Futures
There are several potential future directions for research on DMQX. One area of research is the development of more selective antagonists of glutamate receptors. This could help to minimize off-target effects and improve the specificity of experiments. Another area of research is the development of DMQX derivatives with improved pharmacokinetic properties. This could help to improve the therapeutic potential of DMQX for the treatment of neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of DMQX in different experimental models.
Méthodes De Synthèse
DMQX is synthesized using a multi-step process that involves the reaction of several different chemical compounds. The synthesis process is complex and requires a high level of expertise in organic chemistry. The first step in the synthesis process involves the reaction of 2,5-dimethoxybenzaldehyde with 3-chloro-4-methylphenylhydrazine to form the corresponding hydrazone. The hydrazone is then reacted with 2,7-dimethyl-4,6-dioxoheptanoic acid to form the corresponding ester. The final step in the synthesis process involves the reaction of the ester with 2-amino-3-benzoyl-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one to form DMQX.
Applications De Recherche Scientifique
DMQX has been extensively studied for its potential applications in scientific research. One of the primary applications of DMQX is as a tool for studying the function of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the central nervous system and plays a critical role in a wide range of physiological processes, including learning and memory. DMQX is a potent antagonist of glutamate receptors and can be used to block glutamate signaling in experimental models. This makes DMQX a valuable tool for studying the role of glutamate signaling in various physiological processes.
Propriétés
Nom du produit |
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one |
|---|---|
Formule moléculaire |
C33H33ClN2O4 |
Poids moléculaire |
557.1 g/mol |
Nom IUPAC |
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one |
InChI |
InChI=1S/C33H33ClN2O4/c1-19-11-12-21(15-24(19)34)36-25-17-33(2,3)18-26(37)29(25)28(23-16-22(39-4)13-14-27(23)40-5)30(32(36)35)31(38)20-9-7-6-8-10-20/h6-16,28H,17-18,35H2,1-5H3 |
Clé InChI |
IDROGJXXBUIACS-UHFFFAOYSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)N2C3=C(C(C(=C2N)C(=O)C4=CC=CC=C4)C5=C(C=CC(=C5)OC)OC)C(=O)CC(C3)(C)C)Cl |
SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(C(=C2N)C(=O)C4=CC=CC=C4)C5=C(C=CC(=C5)OC)OC)C(=O)CC(C3)(C)C)Cl |
SMILES canonique |
CC1=C(C=C(C=C1)N2C3=C(C(C(=C2N)C(=O)C4=CC=CC=C4)C5=C(C=CC(=C5)OC)OC)C(=O)CC(C3)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B304246.png)
![3-amino-N-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304250.png)

![3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B304253.png)
![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304257.png)
![2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304258.png)
![3-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304259.png)
![3-amino-N-(2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304260.png)
![3-amino-N-(2,3-dimethylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304263.png)
![3-Amino-4,6-dimethyl-N-(4-sulfamoylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304265.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B304266.png)
![(3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)-phenothiazin-10-ylmethanone](/img/structure/B304270.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B304271.png)
![N-(2-cyanophenyl)-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B304272.png)